molecular formula C11H12N2O B11906501 1-(3,7-Dimethyl-1H-indazol-1-yl)ethanone

1-(3,7-Dimethyl-1H-indazol-1-yl)ethanone

Cat. No.: B11906501
M. Wt: 188.23 g/mol
InChI Key: RUGHLGFVONZXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,7-Dimethyl-1H-indazol-1-yl)ethanone is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a 1H-indazole core substituted with dimethyl groups and an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,7-Dimethyl-1H-indazol-1-yl)ethanone can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,7-Dimethyl-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert ketone groups to alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3,7-Dimethyl-1H-indazol-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,7-Dimethyl-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-(4-Methyl-1H-indazol-1-yl)ethanone
  • 1-(1H-indazol-1-yl)ethanone
  • 1-(3,7-Dimethyl-1H-indazol-1-yl)methanone

Uniqueness: 1-(3,7-Dimethyl-1H-indazol-1-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of dimethyl groups and an ethanone moiety can enhance its stability and interaction with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(3,7-dimethylindazol-1-yl)ethanone

InChI

InChI=1S/C11H12N2O/c1-7-5-4-6-10-8(2)12-13(9(3)14)11(7)10/h4-6H,1-3H3

InChI Key

RUGHLGFVONZXQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NN2C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.